1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine
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Overview
Description
1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine: Lacks the phenylethyl substituent, resulting in different chemical and biological properties.
1,4,5,7-tetramethyl-6-(1-methylpropyl)-6H-pyrrolo[3,4-d]pyridazine: Features a different alkyl substituent, which can affect its reactivity and applications.
Uniqueness
1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is unique due to the presence of the phenylethyl group, which imparts distinct steric and electronic effects
Properties
IUPAC Name |
1,4,5,7-tetramethyl-6-(1-phenylethyl)pyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-11-17-14(4)21(13(3)16-9-7-6-8-10-16)15(5)18(17)12(2)20-19-11/h6-10,13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPODLARJHQHUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C(C)C3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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